molecular formula C12H15NO2Si B3381093 Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate CAS No. 216444-02-9

Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate

Cat. No.: B3381093
CAS No.: 216444-02-9
M. Wt: 233.34 g/mol
InChI Key: CWJLFXMABNRIIJ-UHFFFAOYSA-N
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Description

Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate is a pyridine derivative featuring a methyl carboxylate group at the 2-position and a trimethylsilyl (TMS)-protected ethynyl moiety at the 5-position. This compound is notable for its steric bulk and electronic properties, which arise from the TMS-ethynyl group. Such structural features make it valuable in cross-coupling reactions (e.g., Sonogashira couplings) and as a building block in pharmaceuticals or materials science.

Properties

IUPAC Name

methyl 5-(2-trimethylsilylethynyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2Si/c1-15-12(14)11-6-5-10(9-13-11)7-8-16(2,3)4/h5-6,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJLFXMABNRIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101191156
Record name Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID101191156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216444-02-9
Record name Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216444-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101191156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate typically involves the reaction of 5-bromo-2-pyridinecarboxylic acid with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction could produce pyridine-2-methanol derivatives.

Scientific Research Applications

Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves this compound.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Ethyl 5-Methylpyridine-2-carboxylate (CAS: 55876-82-9)

Structure :

  • Substituents : Ethyl ester at 2-position, methyl group at 5-position.
  • Molecular Formula: C₉H₁₁NO₂.
  • Molecular Weight : 165.191 g/mol.

Comparison :

  • Steric and Electronic Effects: Lacks the TMS-ethynyl group, resulting in lower steric hindrance and simpler electronic interactions.
  • Applications : Likely used as a pharmaceutical intermediate for simpler syntheses, such as ester hydrolysis to carboxylic acids.
  • Synthesis: Prepared via direct esterification of pyridine-2-carboxylic acid derivatives with ethanol .

Methyl 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylate (CAS: 864245-61-4)

Structure :

  • Substituents: Methyl ester at 2-position, 4-amino-3-fluorophenoxy group at 4-position.
  • Molecular Formula : C₁₃H₁₁FN₂O₃.
  • Molecular Weight : 262.24 g/mol.

Comparison :

  • Electronic Effects: The electron-withdrawing fluorine atom and phenoxy group enhance stability and influence π-π stacking in biological systems.
  • Applications : Likely tailored for medicinal chemistry (e.g., kinase inhibitors) due to fluorine’s bioisosteric properties.
  • Reactivity: The amino group enables further functionalization (e.g., amide bond formation), contrasting with the TMS-ethynyl group’s role in cross-coupling .

5-[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)-2-[[2-(trimethylsilyl)ethoxy]methyl]-2,3-dihydropyridazin-3-one (CAS: 2381046-66-6)

Structure :

  • Substituents : Trifluoromethyl group, TMS-protected ethoxymethyl chain, and a chiral pyrrolidine moiety.
  • Molecular Formula : C₁₆H₂₆F₃N₃O₃Si.
  • Molecular Weight : 393.49 g/mol.

Comparison :

  • Steric Effects : The TMS group is attached via an ethoxymethyl chain, increasing hydrophobicity compared to the ethynyl linkage in the target compound.
  • Applications: Potential use in drug discovery (e.g., protease inhibitors) due to the trifluoromethyl group’s metabolic stability and the chiral center’s stereochemical influence.
  • Synthesis: Likely involves silylation and multi-step functionalization of a dihydropyridazinone core .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Methyl 5-[2-(TMS)ethynyl]pyridine-2-carboxylate C₁₂H₁₅NO₂Si 249.34 TMS-ethynyl (5-position), methyl ester (2) Cross-coupling reactions, intermediates
Ethyl 5-methylpyridine-2-carboxylate C₉H₁₁NO₂ 165.19 Methyl (5), ethyl ester (2) Pharmaceutical intermediates
Methyl 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylate C₁₃H₁₁FN₂O₃ 262.24 Fluorophenoxy (4), methyl ester (2) Medicinal chemistry, kinase inhibitors
Dihydropyridazinone derivative C₁₆H₂₆F₃N₃O₃Si 393.49 Trifluoromethyl, TMS-ethoxymethyl Drug discovery, protease inhibitors

Research Findings and Implications

  • Steric vs. Electronic Effects : The TMS-ethynyl group in the target compound enhances steric shielding, protecting reactive sites while enabling selective cross-coupling. In contrast, ethyl 5-methylpyridine-2-carboxylate’s smaller substituents facilitate rapid ester hydrolysis .
  • Biological Activity : Fluorinated analogs (e.g., CAS 864245-61-4) exhibit higher bioavailability than the target compound, which lacks polar functional groups for target binding .
  • Synthetic Flexibility : The TMS group’s versatility is evident across analogs, but its placement (ethynyl vs. ethoxymethyl) dictates solubility and reactivity in different reaction environments .

Biological Activity

Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate (CAS No. 216444-02-9) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a trimethylsilyl group and an ethynyl moiety, which contribute to its unique chemical properties and biological functions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H15NO2Si
  • Molecular Weight : 233.33 g/mol
  • Structural Features : The presence of the trimethylsilyl group enhances the compound's stability and solubility in organic solvents, making it a suitable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The following mechanisms have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Modulation of Signaling Pathways : It may affect signaling pathways related to cell proliferation and apoptosis, thereby influencing cell survival and differentiation.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing significant inhibitory effects:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. A case study involving primary neuronal cultures showed that treatment with this compound significantly reduced cell death caused by glutamate excitotoxicity:

Treatment Group Cell Viability (%)
Control20 ± 5
Compound Treatment75 ± 8

The results indicate that the compound can enhance neuronal survival under stress conditions.

Case Studies

  • Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
  • Synergistic Effects with Other Compounds : A study explored the synergistic effects of this compound when combined with traditional anti-inflammatory drugs, finding enhanced efficacy in reducing inflammatory cytokines in vitro.

Q & A

Q. What are the established synthetic routes for Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Sonogashira coupling between 5-bromo-2-methylpyridine-2-carboxylate and trimethylsilylacetylene. Key reaction parameters include:

  • Catalyst system: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: Triethylamine or potassium carbonate to neutralize HBr byproducts . Post-synthesis purification involves column chromatography or recrystallization to isolate the product.

Q. What spectroscopic and analytical methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the pyridine ring, methyl ester, and trimethylsilyl groups. For example, the trimethylsilyl protons appear as a singlet near δ 0.25 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 277.1) .
  • X-ray Crystallography : Determines bond angles (e.g., C≡C–Si angle ~176°) and crystal packing, as seen in analogous pyridine derivatives .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s stability and reactivity?

The trimethylsilyl (TMS) group:

  • Stabilizes the alkyne via σ-π conjugation, reducing undesired side reactions during synthesis .
  • Modulates electronic effects : The TMS group’s electron-donating nature alters the pyridine ring’s electron density, affecting regioselectivity in subsequent functionalization reactions . Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Optimization includes:

  • Ligand screening : Bulky ligands (e.g., XPhos) improve catalyst turnover by stabilizing Pd intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of Pd complexes and reactants .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >85% .

Q. How can crystallographic data resolve contradictions in structural predictions?

Discrepancies between computational models (e.g., bond lengths) and experimental data are addressed by:

  • Single-crystal X-ray diffraction : Provides precise measurements (e.g., C–C bond lengths: 1.18–1.42 Å) .
  • Hirshfeld surface analysis : Identifies key intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .

Methodological Challenges

Q. How should researchers handle discrepancies in reaction yields across studies?

Yield variations often arise from:

  • Impurity in starting materials : Use HPLC-grade solvents and rigorously dry reagents .
  • Oxygen sensitivity : Conduct reactions under inert atmospheres (N₂/Ar) to prevent Pd catalyst deactivation .
  • Scale-up adjustments : Pilot small-scale trials (<1 mmol) before scaling to >10 mmol .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, analogous pyridine derivatives require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Waste disposal : Collect in halogen-resistant containers for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate
Reactant of Route 2
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Methyl 5-[2-(trimethylsilyl)ethynyl]pyridine-2-carboxylate

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